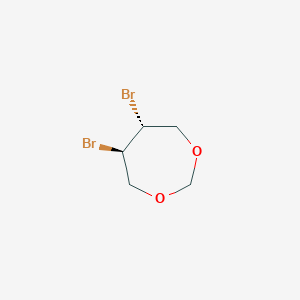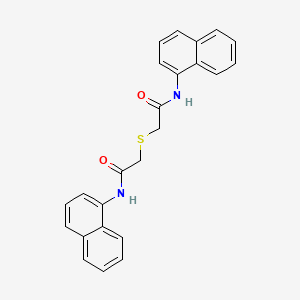
Acetamide, 2,2'-thiobis[N-1-naphthalenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) is a complex organic compound characterized by its unique structure, which includes two naphthalene rings connected via a sulfur atom and acetamide groups. This compound is known for its diverse applications in various scientific fields due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) typically involves the reaction of naphthalen-1-ylamine with thiobis(acetic acid) under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and specific conditions like elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Nitrated or halogenated derivatives of the naphthalene rings.
科学研究应用
2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom can form bonds with various biological molecules, potentially disrupting their normal function. Additionally, the naphthalene rings can interact with aromatic residues in proteins, affecting their structure and activity.
相似化合物的比较
Similar Compounds
1-Naphthaleneacetamide: A compound with a similar naphthalene structure but lacking the sulfur linkage.
2,2’-Thiodiacetamide: Contains a similar sulfur linkage but with different substituents.
Uniqueness
2,2’-Thiobis(N-(naphthalen-1-yl)acetamide) is unique due to its combination of naphthalene rings and sulfur linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
61580-43-6 |
|---|---|
分子式 |
C24H20N2O2S |
分子量 |
400.5 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylacetamide |
InChI |
InChI=1S/C24H20N2O2S/c27-23(25-21-13-5-9-17-7-1-3-11-19(17)21)15-29-16-24(28)26-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2,(H,25,27)(H,26,28) |
InChI 键 |
RZPKEALTVTYMLK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
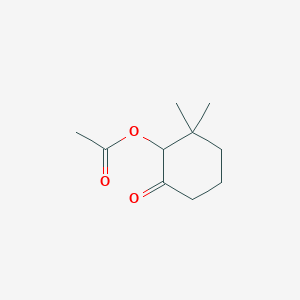

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
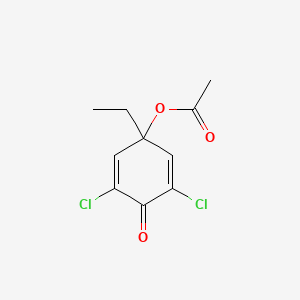
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
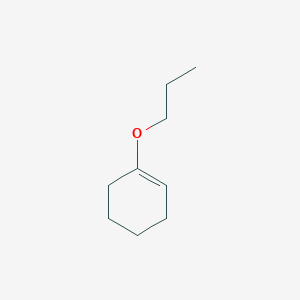
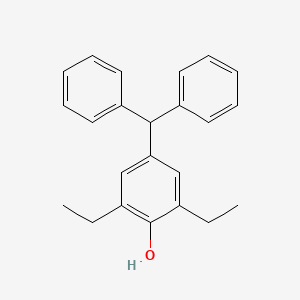
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
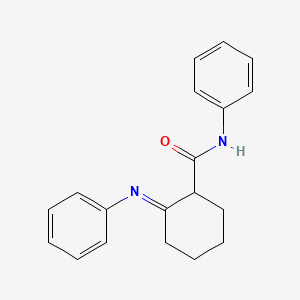
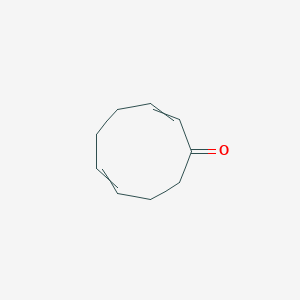
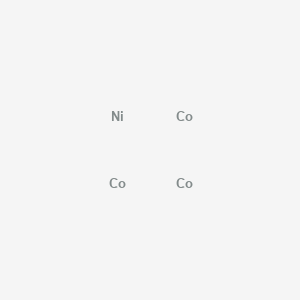
![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
